![molecular formula C17H16N4O2S B3012066 (E)-2-phenyl-N-[(6-pyrazol-1-ylpyridin-3-yl)methyl]ethenesulfonamide CAS No. 1198066-84-0](/img/structure/B3012066.png)
(E)-2-phenyl-N-[(6-pyrazol-1-ylpyridin-3-yl)methyl]ethenesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of pyrazole derivatives has been explored through various methods. One effective route is the direct synthesis via a 3+2 annulation method, which involves the preparation of (E)-ethyl 2-benzylidene-3-oxobutanoate from ethyl acetoacetate and benzaldehyde using the Knoevenagel approach. This intermediate then undergoes cyclocondensation with phenylhydrazine hydrochloride in acetic acid under reflux conditions to produce the pyrazole derivative. This method is characterized by its use of readily available starting materials and the formation of the desired product without the need for additional steps or intermediates .
Another approach for synthesizing pyrazol-benzenesulfonamides involves the dilithiation of C(α), N-phenylhydrazones in excess lithium diisopropylamide, followed by condensation with methyl 2-(aminosulfonyl)benzoate and subsequent acid cyclization. This method allows for the preparation of new pyrazol-benzenesulfonamides, which are a class of compounds that include the target molecule "(E)-2-phenyl-N-[(6-pyrazol-1-ylpyridin-3-yl)methyl]ethenesulfonamide" .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be confirmed using single crystal X-ray diffraction studies. These structures are often stabilized by intermolecular interactions such as hydrogen bonds and π-π stacking interactions. Theoretical calculations, including 1H-NMR, TD-SCF, HOMO/LUMO, MEP, Hirshfeld surface, and Mulliken population analysis, can be compared with experimental data to validate the optimized theoretical structure parameters. Such comparisons have shown good agreement between theoretical and experimental X-ray structures, indicating the reliability of computational methods in predicting the molecular structure of these compounds .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrazole derivatives typically include annulation and cyclocondensation reactions. These reactions are crucial for the formation of the pyrazole ring, which is a common feature in the target molecule. The specific reactions and conditions, such as the use of acetic acid and reflux, are tailored to promote the formation of the desired pyrazole derivative while minimizing side reactions and by-products .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be influenced by their molecular structure. The presence of substituents on the pyrazole ring, as well as the nature of these substituents, can affect properties such as solubility, melting point, and reactivity. The antioxidant properties of these compounds can be evaluated in vitro using methods like DPPH and hydroxyl radical scavenging assays. Such studies provide insights into the potential applications of pyrazole derivatives as antioxidants or in other therapeutic areas .
Scientific Research Applications
Antimicrobial and Antifungal Activity
Research indicates that compounds with structural features similar to (E)-2-phenyl-N-[(6-pyrazol-1-ylpyridin-3-yl)methyl]ethenesulfonamide exhibit significant antimicrobial and antifungal activities. For instance, the study by Sarvaiya et al. (2019) synthesized compounds demonstrating efficacy against various bacteria and fungi, suggesting potential applications in developing new antimicrobial agents Sarvaiya, Gulati, & Patel, 2019.
Anti-Inflammatory and Analgesic Properties
Another area of application is in the synthesis of derivatives with anti-inflammatory and analgesic properties. Küçükgüzel et al. (2013) explored celecoxib derivatives, highlighting the potential of such compounds in therapeutic applications for inflammation and pain management Küçükgüzel, Coskun, Aydin, Aktay, Gürsoy, Çevik, Özakpınar, Özsavcı, Şener, Kaushik-Basu, Basu, & Talele, 2013.
Anticancer Activity
Compounds structurally related to this compound have been investigated for their anticancer properties. Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives that exhibited anticancer activity, offering insights into the potential development of new anticancer drugs Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016.
Biological Activity in Plant Science
Research by Oh et al. (2017) identified small molecules that induce the triple response in Arabidopsis, a model organism in plant biology. This study demonstrates the potential of such compounds to mimic ethylene, a critical plant hormone, suggesting applications in agricultural science and plant physiology Oh, Hoshi, Tomio, Ueda, & Hara, 2017.
Antiviral Activity
Compounds with this structural motif have also been studied for their antiviral properties. Fioravanti et al. (2017) focused on the development of pyrazoline derivatives as inhibitors of the Yellow Fever Virus, highlighting the potential of these compounds in antiviral therapy Fioravanti, Desideri, Carta, Atzori, Delogu, Collu, & Loddo, 2017.
Mechanism of Action
Target of Action
It is known that pyrazole, a component of the compound, interacts withEstrogen receptor alpha , Estrogen receptor beta , and Alcohol dehydrogenase 1C . These targets play crucial roles in various biological processes, including hormone regulation and alcohol metabolism.
Mode of Action
Pyrazole derivatives are known to interact with their targets in various ways, such as binding to the active sites or altering the conformation of the target proteins . The specific interaction of EN300-26607008 with its targets and the resulting changes would require further investigation.
Biochemical Pathways
Pyrazole derivatives are known to be involved in a wide range of biochemical pathways They can affect the function of enzymes, influence signal transduction pathways, and alter cellular metabolism
Pharmacokinetics
It is known that pyrazole has interactions withEstrogen receptor alpha , Estrogen receptor beta , and Alcohol dehydrogenase 1C These interactions could potentially influence the ADME properties of EN300-26607008
Result of Action
Pyrazole derivatives are known to have a wide range of effects at the molecular and cellular level They can alter protein function, influence cellular signaling pathways, and affect cellular metabolism
Future Directions
This study demonstrated that the present ligands can be used as a model for further developments in catalytic processes relating to catecholase activity . Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
properties
IUPAC Name |
(E)-2-phenyl-N-[(6-pyrazol-1-ylpyridin-3-yl)methyl]ethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c22-24(23,12-9-15-5-2-1-3-6-15)20-14-16-7-8-17(18-13-16)21-11-4-10-19-21/h1-13,20H,14H2/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTOHMLIYZCRNAH-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NCC2=CN=C(C=C2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2=CN=C(C=C2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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